N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide
Description
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide is a benzamide derivative featuring a trimethylsilyl (TMS) ether substituent at the ortho-position of the benzamide core. This compound is of significant interest in synthetic organic chemistry due to the steric and electronic effects imparted by the TMS group, which can modulate reactivity in metal-catalyzed C–H bond functionalization reactions. The diethylamide moiety further enhances solubility in nonpolar solvents and influences coordination properties.
Properties
CAS No. |
88769-08-8 |
|---|---|
Molecular Formula |
C14H23NO2Si |
Molecular Weight |
265.42 g/mol |
IUPAC Name |
N,N-diethyl-2-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
BXLKGJRAPQSMCW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide typically involves the reaction of 2-hydroxybenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzamides depending on the reagent used.
Scientific Research Applications
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and other derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The diethyl groups on the nitrogen atom provide steric hindrance, influencing the compound’s overall reactivity and selectivity in reactions.
Comparison with Similar Compounds
Key Observations :
- TMS-ether vs. Hydroxy Groups : The TMS group provides superior steric protection and hydrolytic stability compared to hydroxy derivatives (e.g., ), making it advantageous in moisture-sensitive reactions. However, hydroxy groups enable stronger hydrogen bonding and coordination to metals, which is critical for directing C–H activation.
- Amide Substitution : N,N-Diethylamide groups enhance solubility in organic media compared to bulkier or polar amides (e.g., N-phenyl or N-hydroxyalkyl derivatives).
Research Findings and Data Tables
Table 1: Spectroscopic and Crystallographic Data for Selected Benzamides
Notes:
- The target compound’s spectroscopic data are inferred from analogs; direct evidence is lacking in the provided sources.
- X-ray crystallography confirms the planar amide geometry and hydrogen-bonding motifs in hydroxy-substituted derivatives.
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